molecular formula C14H19N3O B2536958 2-[4-(4-aminobenzyl)-3,5-dimethyl-1H-pyrazol-1-yl]ethanol CAS No. 1374506-02-1

2-[4-(4-aminobenzyl)-3,5-dimethyl-1H-pyrazol-1-yl]ethanol

Cat. No.: B2536958
CAS No.: 1374506-02-1
M. Wt: 245.326
InChI Key: NVTCFPYJFIAVQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(4-aminobenzyl)-3,5-dimethyl-1H-pyrazol-1-yl]ethanol is a useful research compound. Its molecular formula is C14H19N3O and its molecular weight is 245.326. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Molecular Interactions

Pyrazole derivatives, similar to 2-[4-(4-aminobenzyl)-3,5-dimethyl-1H-pyrazol-1-yl]ethanol, are explored for their potential in chemical synthesis and interactions with biological receptors. For instance, Nayak and Poojary (2019) investigated a pyrazole compound's synthesis and characterized its interaction with human prostaglandin reductase (PTGR2), suggesting its inhibitory action through molecular docking studies (Nayak & Poojary, 2019).

Optical Properties and Material Science

The research by El-Ghamaz et al. (2017) on antipyrine derivatives, including pyrazole-based compounds, highlights their significance in material science. Their work on thin films of these compounds provides insights into their optical absorption and refraction properties, indicating potential applications in optoelectronics and photonics (El-Ghamaz et al., 2017).

Catalysis and Polymerization

Bakkali-Hassani et al. (2018) explored the use of aminoalcohols in catalyzing the ring-opening polymerization of 2-methyl-N-tosyl aziridine, demonstrating the versatility of pyrazole derivatives in polymer science. Their findings suggest that these compounds can initiate polymerization, leading to polymers with potentially useful properties (Bakkali-Hassani et al., 2018).

Chemosensors

Prabowo et al. (2020) developed a chemosensor based on a gold(I) pyrazolate complex for quantifying ethanol in aqueous solutions. This application underscores the role of pyrazole derivatives in developing sensitive and accurate sensors for various substances (Prabowo et al., 2020).

Supramolecular Chemistry

Research by Lintang et al. (2017) on supramolecular phosphorescent trinuclear copper(I) pyrazolate complexes demonstrates the use of pyrazole derivatives in designing vapochromic chemosensors for ethanol. This work highlights the potential of these compounds in creating devices that can detect chemical vapors with high sensitivity and selectivity (Lintang et al., 2017).

Mechanism of Action

Properties

IUPAC Name

2-[4-[(4-aminophenyl)methyl]-3,5-dimethylpyrazol-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O/c1-10-14(11(2)17(16-10)7-8-18)9-12-3-5-13(15)6-4-12/h3-6,18H,7-9,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVTCFPYJFIAVQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCO)C)CC2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.